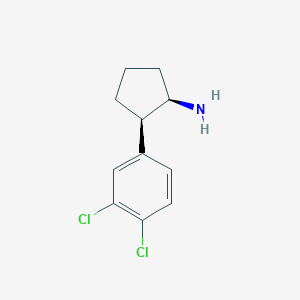

rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis

Description

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H13Cl2N/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11H,1-3,14H2/t8-,11-/m1/s1 |

InChI Key |

OBOYFJCCZPJIHL-LDYMZIIASA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Biological Activity

rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopentane structure with a dichlorophenyl substituent, which may influence its pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C11H13Cl2N

- Molecular Weight : 232.14 g/mol

- CAS Number : 2624108-57-0

The biological activity of this compound has been explored in various studies focusing on its interaction with specific biological targets:

Study 1: Neuropharmacological Effects

A study evaluated the effects of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine on rodent models. The results indicated:

- Dopaminergic Activity : Increased dopamine levels in the prefrontal cortex were observed after administration.

- Behavioral Changes : Subjects displayed reduced anxiety-like behaviors in elevated plus-maze tests.

Study 2: Antimicrobial Screening

In vitro assays were conducted to assess the antimicrobial efficacy of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential for development as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the activity of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, a comparison with structurally similar compounds is useful:

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Pharmacological Potential: The target compound’s dichlorophenyl group may enhance receptor affinity compared to fluorinated analogs but could reduce metabolic stability .

- Stereochemical Impact : The cis-(1R,2R) configuration may improve binding selectivity compared to trans isomers or racemic mixtures, as seen in opioid receptor ligands .

- Data Limitations : Direct studies on the target compound’s activity are absent in the provided evidence; comparisons remain theoretical.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclopentane ring formation starting from 3,4-dichlorobenzaldehyde or derivatives. Key steps include:

- Aldol Condensation : Cyclopentanone derivatives can undergo condensation with dichlorophenyl-containing aldehydes to form the cyclopentane backbone .

- Reductive Amination : Use sodium cyanoborohydride or catalytic hydrogenation to convert ketone intermediates to the amine .

- Characterization : Employ H/C NMR to confirm regiochemistry and FT-IR for functional group analysis. Mass spectrometry validates molecular weight .

Q. How can researchers confirm the cis stereochemistry of the cyclopentane ring in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to unambiguously determine stereochemistry .

- NOESY NMR : Detect spatial proximity between the 1R-amine proton and 2R-dichlorophenyl substituent to confirm cis configuration .

- Chiral Shift Reagents : Use europium-based reagents in NMR to differentiate enantiomers .

Q. What purity assessment methods are critical for ensuring batch consistency in preclinical studies?

- Methodological Answer :

- HPLC with UV/Vis Detection : Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .

- Karl Fischer Titration : Quantify residual solvents (e.g., DCM, THF) to meet ICH guidelines .

Advanced Research Questions

Q. How can enantiomeric separation of rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine be achieved for pharmacological studies?

- Methodological Answer :

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Optimize temperature and flow rate for resolution .

- Kinetic Resolution : Employ lipase-catalyzed acylation to selectively modify one enantiomer, enabling chromatographic separation .

- Circular Dichroism (CD) : Validate enantiopurity post-separation by comparing CD spectra to known standards .

Q. What experimental strategies can elucidate the compound’s interaction with serotonin or dopamine receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled agonists/antagonists (e.g., H-ketanserin for 5-HT) to measure IC values in transfected HEK293 cells .

- Molecular Dynamics Simulations : Model docking poses with GPCR structures (e.g., PDB 6A93) to predict binding affinities and key residues (e.g., Asp155 in 5-HT) .

- Functional cAMP Assays : Assess receptor activation/inhibition via luminescence-based cAMP detection in primary neuronal cultures .

Q. How should researchers address contradictory data in reported metabolic stability across species?

- Methodological Answer :

- In Vitro Microsomal Assays : Compare hepatic clearance rates using mouse, rat, and human liver microsomes. Normalize results to protein content and CYP450 activity .

- Stable Isotope Tracing : Use C-labeled compound to track metabolite formation (e.g., N-oxidation, dechlorination) via LC-HRMS .

- Species-Specific CYP Inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Train models on cyclopentylamine derivatives to estimate logP, BBB permeability, and plasma protein binding .

- ADMET Predictions : Use SwissADME or pkCSM to simulate absorption, half-life, and toxicity profiles .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to prioritize pharmacologically active forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.